hMAO-B-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hMAO-B-IN-7 is a potent and blood-brain barrier penetrable inhibitor of human monoamine oxidase-B (hMAO-B). It has an IC50 value of 0.79±0.05 μM and is used in research related to neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
准备方法
The synthesis of hMAO-B-IN-7 involves the reaction of different piperazine derivatives with a pyridazinone ring. The compounds are synthesized by reacting piperazine derivatives with 3(2H)-pyridazinone . For industrial production, the preparation method involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
化学反应分析
hMAO-B-IN-7 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with different reagents and conditions, leading to the formation of major products such as aldehydes and reactive oxygen species . The oxidation of neurotransmitter amines by hMAO-B results in the production of hydrogen peroxide and ammonia .
科学研究应用
hMAO-B-IN-7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the inhibition of monoamine oxidase-B, which plays a crucial role in the catabolism of monoaminergic neurotransmitters. This compound is valuable in research related to neurodegenerative diseases, as it helps maintain neurotransmitter levels and provides insights into the development of new therapeutic agents .
作用机制
The mechanism of action of hMAO-B-IN-7 involves the inhibition of monoamine oxidase-B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters. The compound binds to the active site of the enzyme, preventing the oxidation of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition helps maintain neurotransmitter levels in the brain, which is beneficial in the treatment of neurodegenerative diseases .
相似化合物的比较
hMAO-B-IN-7 is unique in its ability to penetrate the blood-brain barrier and selectively inhibit hMAO-B. Similar compounds include isoliquiritigenin, which also inhibits hMAO-B but with different potency and selectivity . Other similar compounds include various pyridazinone derivatives that have been studied for their hMAO-B inhibitory activity .
属性
分子式 |
C23H19FN2O5 |
---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
5-[(4-fluorophenyl)methoxy]-2-[2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19FN2O5/c1-14-21(28)20(27)8-9-25(14)10-11-26-22(29)18-7-6-17(12-19(18)23(26)30)31-13-15-2-4-16(24)5-3-15/h2-9,12,28H,10-11,13H2,1H3 |
InChI 键 |
JMLJWKGSYPJSTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CCN2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。